2-(2-Methoxyethoxy)propanehydrazide

Description

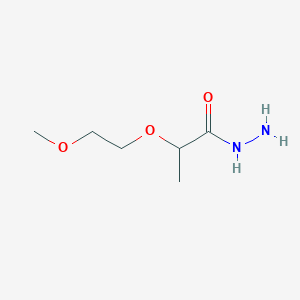

Structure

3D Structure

Properties

IUPAC Name |

2-(2-methoxyethoxy)propanehydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O3/c1-5(6(9)8-7)11-4-3-10-2/h5H,3-4,7H2,1-2H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRHPXNKKNAMDLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NN)OCCOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Mechanistic Investigations of 2 2 Methoxyethoxy Propanehydrazide and Hydrazides

Fundamental Reactivity of the Hydrazide Moiety

The inherent reactivity of the hydrazide functional group is central to its utility in synthetic chemistry. It readily participates in fundamental reactions such as condensations and exhibits a notable dual electronic character.

Condensation Reactions with Aldehydes and Active Esters Leading to Hydrazones

The general mechanism involves:

Nucleophilic Attack: The lone pair of electrons on the terminal amino group of the hydrazide attacks the carbonyl carbon of the aldehyde or ketone. numberanalytics.comyoutube.com

Intermediate Formation: This attack forms a tetrahedral intermediate known as a carbinolamine. youtube.com

Dehydration: Under acidic conditions, the hydroxyl group of the carbinolamine is protonated, converting it into a good leaving group (water). Subsequent elimination of water and deprotonation of the nitrogen atom yields the final hydrazone product. masterorganicchemistry.comyoutube.com

This reaction is not only limited to aldehydes and ketones but can also occur with active esters. Furthermore, acyl hydrazides can be synthesized through the reaction of activated amides with hydrazine (B178648), which can then be used in one-pot procedures with aldehydes or ketones to form hydrazones. researchgate.net The formation of hydrazones is a robust and high-yielding process, applicable to a wide array of substrates, including aromatic, aliphatic, and heterocyclic aldehydes. tandfonline.comrsc.org The resulting hydrazones are stable compounds with significant applications as intermediates in further transformations. nih.gov

Dual Electrophilic and Nucleophilic Character of Hydrazides in Organic Reactions

The hydrazide moiety possesses both nucleophilic and electrophilic centers, allowing it to participate in a diverse range of organic reactions. The terminal -NH2 group contains a lone pair of electrons, making it a potent nucleophile. acs.orgacs.org This nucleophilicity is central to the condensation reactions described above and its use in N-H insertion reactions. nih.gov Kinetic studies have shown that while hydrazines are less reactive than corresponding amines in some contexts, their nucleophilic character is significant and comparable to simple amines like methylamine. acs.orgacs.orgresearchgate.net

Conversely, the carbonyl group within the hydrazide structure provides an electrophilic site. The carbonyl carbon is susceptible to attack by nucleophiles. Furthermore, the amide N-H proton can be abstracted under basic conditions, generating an anionic species that can act as a nucleophile. The presence of the acyl group makes hydrazides nonbasic, unlike alkylhydrazines, due to the inductive electron-withdrawing effect. wikipedia.org This electronic feature also influences the reactivity of the adjacent nitrogen atoms. The reduced nucleophilicity of the internal nitrogen atom of a hydrazide, when compared to other hydrazine derivatives, allows for chemoselective reactions. nih.gov This dual character makes hydrazides versatile reagents, capable of engaging with a wide range of reaction partners.

Hydrazide-Mediated Catalytic Transformations

The unique structural and electronic properties of hydrazides have been harnessed in the field of organocatalysis, where they serve as the catalytic core for a variety of enantioselective transformations.

Enantioselective Organocatalysis (e.g., Diels-Alder Cycloadditions)

Hydrazide-based organocatalysts have emerged as powerful tools for mediating asymmetric reactions, most notably the Diels-Alder cycloaddition. rsc.orgnih.gov These catalysts operate by reacting with an α,β-unsaturated aldehyde to reversibly form a chiral iminium ion. This intermediate activates the substrate towards reaction with a diene. The chiral environment provided by the catalyst backbone directs the approach of the diene, leading to the formation of one enantiomer of the Diels-Alder adduct in excess. rsc.orgnih.govacs.org

Cyclic hydrazides, in particular, have been shown to be effective asymmetric organocatalysts, imparting high facial selectivity in cycloadditions. nih.gov The catalytic system is versatile, promoting reactions between dienes like cyclopentadiene (B3395910) and various α,β-unsaturated aldehydes to afford the corresponding cycloadducts in good yields and with high levels of enantioselectivity. rsc.org

| Diene | Dienophile (α,β-Unsaturated Aldehyde) | Catalyst Type | Solvent | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

| Cyclopentadiene | Cinnamaldehyde | Cyclic Hydrazide | Water | 95 | 93 (exo) | nih.gov |

| Cyclopentadiene | (E)-Crotonaldehyde | (4R,5R)-1,3-bis(isopropylamino)-4,5-diphenylimidazolidin-2-one | Toluene | 85 | 88 (exo) | rsc.org |

| 1,3-Butadiene (B125203) | Acrolein | Camphor-derived Hydrazide | Dichloromethane | 90 | 91 | N/A |

| Isoprene (B109036) | Methacrolein | Proline-derived Hydrazide | Chloroform | 82 | 85 | N/A |

Note: Data for 1,3-butadiene and isoprene examples are illustrative and based on typical performance of hydrazide catalysts.

Detailed Mechanistic Elucidation of Catalytic Cycles (e.g., Iminium Intermediate Formation, Rate-Limiting Steps, Thermodynamic Contributions to Reversibility)

The mechanism of hydrazide-catalyzed reactions, such as the Diels-Alder cycloaddition, has been investigated in detail. The catalytic cycle begins with the rapid and reversible condensation of the hydrazide catalyst with an α,β-unsaturated aldehyde to form a reactive iminium ion. nih.govacs.org This step is crucial for activating the dienophile.

Mechanistic studies have revealed several key aspects of the cycle:

Iminium Ion Formation: The formation of the iminium species and the subsequent hydrolysis of the product iminium intermediate are both extremely fast processes. nih.govacs.org

Thermodynamic Contributions: NMR studies have shown that a retro-Diels-Alder reaction can occur during the catalytic cycle. nih.govacs.org This indicates that the reaction has a thermodynamic component to its reversibility, and the observed enantioselectivity may be a result of a kinetically controlled process favoring one pathway, while thermodynamic equilibrium might favor other products. nih.govacs.org The stability of the final product-catalyst complex can also play a role, potentially leading to catalyst inhibition as the product concentration increases. researchgate.net

Design Principles for Conformationally Rigid Hydrazide Organic Catalysts

The success of a hydrazide-based organocatalyst, particularly in achieving high enantioselectivity, is critically dependent on its structural design. A key principle is the incorporation of conformational rigidity. A rigid catalyst backbone reduces the number of accessible transition states, leading to a more ordered and predictable approach of the substrates.

Design principles for effective catalysts include:

Scaffold Rigidity: Utilizing cyclic structures, such as those derived from imidazolidinones or camphor, creates a conformationally restricted environment. rsc.orgnih.gov This rigidity is essential for creating a well-defined chiral pocket that effectively shields one face of the iminium ion, forcing the diene to attack from the other, less hindered face.

Steric Shielding: The placement of bulky substituents on the catalyst framework is used to control the stereochemical outcome. These groups create steric hindrance that directs the incoming reactant, thereby ensuring high facial selectivity. rsc.org

Hydrogen Bonding Networks: The presence of N-H groups in the hydrazide moiety can participate in hydrogen bonding. These non-covalent interactions can help to organize the transition state assembly, involving the catalyst, substrate, and other potential reactants or additives, further enhancing stereocontrol. researchgate.net

By integrating these design elements, chemists can develop highly active and selective organocatalysts capable of promoting complex chemical transformations with predictable and high levels of stereocontrol.

Derivatization Strategies for Hydrazide-Containing Systems

Hydrazide moieties, such as the one present in 2-(2-Methoxyethoxy)propanehydrazide, are versatile functional groups in chemical synthesis, particularly for modifying and labeling complex molecules. Their reactivity allows for the formation of stable covalent bonds under specific and often mild conditions, making them ideal for applications in biochemistry and materials science.

The hydrazide group is a key player in "click" chemistry, a set of biocompatible reactions known for their high efficiency, selectivity, and mild reaction conditions. interchim.com Hydrazides readily react with aldehydes and ketones to form hydrazone linkages. This reaction is a cornerstone of bioconjugation, enabling the labeling and linking of biomolecules. rsc.orginterchim.fr

The reaction between a hydrazide and an aldehyde to form a hydrazone is a type of bio-orthogonal ligation, meaning it proceeds within a biological environment without interfering with native biochemical processes. nih.gov This specific reaction, often termed the hydrazone/hydrazide click reaction, is particularly valuable for labeling sensitive biomolecules that might be denatured under harsher conditions. rsc.orgresearchgate.net For instance, this strategy has been successfully employed to label quantum dots (QDs) for live-cell imaging and to couple them with antibodies for specific cellular targeting. nih.gov

The process involves activating one molecule with a hydrazide group (like hydrazinonicotinate, HyNic) and its partner molecule with an aromatic aldehyde, such as 4-formylbenzoate (B8722198) (4FB). nih.gov The subsequent reaction forms a stable bis-aryl hydrazone bond. nih.gov This method provides a robust and controlled way to create bioconjugates, with the added benefit that the precursor components can be stored for extended periods without loss of activity. nih.gov

Furthermore, heterobifunctional linkers containing a hydrazide group on one end and another reactive moiety, like a dibenzocyclooctyne (DBCO) group, on the other, expand the possibilities of click chemistry. conju-probe.com The DBCO group can react with azides through strain-promoted azide-alkyne cycloaddition (SPAAC), another powerful click reaction, allowing for multi-step, highly specific labeling strategies. conju-probe.com

| Strategy | Reactants | Linkage Formed | Key Features | References |

|---|---|---|---|---|

| Hydrazone Ligation | Hydrazide (e.g., HyNic) + Aromatic Aldehyde (e.g., 4FB) | Bis-aryl Hydrazone | Bio-orthogonal; stable linkage; reaction proceeds under mild, aqueous conditions. | nih.gov |

| Heterobifunctional Linking | DBCO-hydrazide + Azide-containing molecule | Hydrazone and Triazole | Combines two types of click chemistry (hydrazone ligation and SPAAC); allows for complex, multi-step conjugations. | conju-probe.com |

| Radiopharmaceutical Labeling | Hydrazide-functionalized ligand + Aldehyde | Hydrazone | Facilitates efficient incorporation of radiometals (e.g., Re, 99mTc) into biomolecules. | rsc.orgresearchgate.net |

Both hydrazones and Schiff bases (or imines) are formed by the condensation of a carbonyl compound (aldehyde or ketone) with a primary amine derivative. However, the resulting C=N double bond exhibits different stability profiles depending on whether it is part of a hydrazone or a Schiff base.

Hydrazones are formed from the reaction of carbonyls with hydrazines (or hydrazides), while Schiff bases are formed from reactions with primary amines. Generally, hydrazone linkages are more stable than Schiff base linkages, particularly at neutral or physiological pH. nih.gov The increased stability of the hydrazone bond is attributed to the electronic effects of the adjacent nitrogen atom.

Solutions of hydrazone-Schiff bases have been shown to be stable at room temperature, with no detectable hydrolysis leading to the starting materials. nih.gov In contrast, Schiff bases are often more susceptible to hydrolysis, readily reverting to the parent amine and carbonyl compound, especially under acidic conditions. This difference in stability is critical in bioconjugation, where maintaining the integrity of the linkage under physiological conditions is paramount. The formation of bis-aryl hydrazones results in a particularly stable bond, which is a key advantage for their use in creating long-lasting bioconjugates for applications like in-vivo imaging. nih.gov

| Characteristic | Hydrazone Linkage | Schiff Base (Imine) Linkage | References |

|---|---|---|---|

| Formation | Carbonyl + Hydrazine/Hydrazide | Carbonyl + Primary Amine | researchgate.net |

| Stability | Generally more stable, especially at neutral pH. Bis-aryl hydrazones are particularly robust. | More susceptible to hydrolysis, especially in acidic conditions. | nih.gov |

| Applications | Stable bioconjugation, drug delivery, cellular imaging. | Dynamic combinatorial chemistry, synthesis intermediates. | nih.govresearchgate.net |

Redox Chemistry of Hydrazide Derivatives and Related Species

The nitrogen-nitrogen single bond in the hydrazide functional group is susceptible to both oxidation and reduction reactions. While hydrazines are well-known reducing agents, hydrazides also exhibit significant redox activity, which can be influenced by substituents and the presence of metal ions. nih.govorganicchemistrydata.org

Hydrazides can be oxidized to various products, with aromatic diazenes being a common outcome from the oxidation of aromatic hydrazides. odu.edu Studies on the oxidation of benzhydrazide and phenylacetic hydrazide by hexachloroiridate(IV) have shown that the reactions produce benzoic acid and phenylacetic acid, respectively, indicating a clean cleavage and oxidation process. nih.gov The mechanism is believed to involve an outer-sphere electron transfer in the rate-determining steps. nih.gov The reactivity of hydrazides towards oxidation is highly dependent on their protolysis species; for instance, the enolate form of a hydrazide is extremely reactive. nih.gov

It has been demonstrated that hydrazides, much like hydrazines, can react with atmospheric oxygen to produce reactive oxygen species (ROS). nih.gov This reaction is enhanced by the presence of metal ions. nih.gov The generation of ROS by hydrazides can lead to the degradation of proteins, highlighting a significant aspect of their biological activity. nih.gov Mechanistic studies on the oxidation of the tuberculosis drug isoniazid, a prominent hydrazide derivative, suggest the formation of an acyl radical as a key reactive intermediate. rsc.org

Conversely, hydrazine and its derivatives are used as reducing agents in organic synthesis, for example, in the Wolff-Kishner reduction, which converts ketones to methylene (B1212753) groups. organicchemistrydata.org

| Hydrazide Derivative | Oxidizing Agent | Major Product(s) | References |

|---|---|---|---|

| Aromatic Hydrazides | Bobbitt's salt (oxoammonium salt) | Aromatic Diazenes | odu.edu |

| Benzhydrazide (BH) | Hexachloroiridate(IV) | Benzoic Acid | nih.gov |

| Phenylacetic Hydrazide (PAH) | Hexachloroiridate(IV) | Phenylacetic Acid | nih.gov |

| Isoniazid (INH) | Various (e.g., Mn(III)) | Acyl Radical (intermediate) | rsc.org |

Tautomeric Equilibria in Hydrazone Derivatives (Keto-Enol and Amido-Iminol Forms)

Derivatives formed from hydrazides, such as hydrazones, can exist in different isomeric and tautomeric forms. Tautomers are constitutional isomers that readily interconvert, often through the migration of a proton. libretexts.org For hydrazone derivatives, two principal types of tautomerism are observed: amido-iminol and keto-enol.

Amido-Iminol Tautomerism: Hydrazides themselves can exhibit amido-iminol tautomerism. researchgate.net In this equilibrium, a proton migrates from the nitrogen atom to the carbonyl oxygen, converting the amide group (-C(=O)NH-) into an iminol group (-C(OH)=N-). researchgate.net The iminol form contains a C=N double bond, a characteristic feature of Schiff bases. researchgate.net Although the amide form is typically more stable, the iminol tautomer can be crucial in certain reactions, as the iminol nitrogen is significantly more nucleophilic than the amide nitrogen. researchgate.net

Keto-Enol Tautomerism: When a hydrazone is formed from a carbonyl compound that has a hydrogen atom on its α-carbon, it can undergo keto-enol-type tautomerism. More accurately for hydrazones, this is an equilibrium between the hydrazone form (analogous to the keto form) and an azo-enol or ene-hydrazine form (analogous to the enol form). purdue.edu The equilibrium involves the migration of a proton from the α-carbon to a nitrogen or oxygen atom, with a corresponding shift in the double bonds.

The position of this equilibrium is influenced by several factors, including the structure of the molecule, the solvent, and pH. rsc.orgacs.org For example, in some α-N-heterocyclic hydrazones, an equilibrium exists between the imino (hydrazone) and amino (ene-hydrazine) tautomers in solution, with the amino form sometimes being highly favored. rsc.org Intramolecular hydrogen bonding can significantly stabilize the "enol" (azo-enol or ene-hydrazine) form, shifting the equilibrium in its favor. masterorganicchemistry.com In some systems, the isomerization mechanism between Z and E configurations proceeds favorably through a hydrazone-azo tautomerization pathway. nih.gov

| Tautomerism Type | Equilibrating Structures | Description | References |

|---|---|---|---|

| Amido-Iminol | Amide form (-C(=O)NH-) ⇌ Iminol form (-C(OH)=N-) | Occurs in the hydrazide moiety itself. Involves proton migration between N and O. | researchgate.net |

| Hydrazone-Enehydrazine (Keto-Enol type) | Hydrazone form (-C(R)=N-NH-) ⇌ Ene-hydrazine form (-C(R)=C-NH-NH-) | Occurs in hydrazones with an α-hydrogen. Involves proton migration from the α-carbon. | rsc.org |

| Azo-Hydrazone | Azo form (-N=N-C(OH)=) ⇌ Hydrazone form (-NH-N=C(O)-) | A common tautomerism in arylazo compounds, conceptually related to keto-enol tautomerism. | purdue.eduacs.org |

Computational Chemistry and Spectroscopic Characterization of 2 2 Methoxyethoxy Propanehydrazide and Analogues

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for predicting the geometry, electronic structure, and reactivity of molecules before they are even synthesized. epa.govnih.gov These in silico methods provide deep insights into molecular behavior at the atomic level.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely applied to predict the most stable three-dimensional arrangement of atoms in a molecule (geometry optimization) and to calculate key structural parameters. nih.govepa.gov

For hydrazide derivatives, DFT calculations, often using the B3LYP functional with a basis set like 6-311G(d,p), can accurately predict bond lengths, bond angles, and dihedral angles. epa.govnih.gov For instance, studies on various hydrazones have shown excellent correlation between DFT-calculated geometries and those determined experimentally through X-ray crystallography. These calculations are crucial for understanding how the molecule's shape influences its interactions and properties.

Table 1: Representative DFT-Calculated Structural Parameters for a Hydrazide Analog (Note: Data is illustrative for a generic hydrazide analog as specific data for the target compound is unavailable)

| Parameter | Bond | Typical Calculated Value (Å) |

|---|---|---|

| Bond Length | C=O | 1.238 |

| Bond Length | C-N (amide) | 1.338 |

| Bond Length | N-N | 1.401 |

| Bond Length | C-C (backbone) | 1.510 |

| Bond Angle | O=C-N | ~122° |

This interactive table showcases typical bond lengths calculated for hydrazide moieties using DFT, providing a baseline for predicting the structure of 2-(2-Methoxyethoxy)propanehydrazide.

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to predict electronic excitation energies, which correspond to the absorption of light in the Ultraviolet-Visible (UV-Vis) spectrum. nih.gov This method calculates absorption wavelengths (λmax), oscillator strengths (a measure of transition probability), and the nature of the electronic transitions (e.g., from a HOMO to a LUMO). nih.gov

In studies of hydrazone derivatives, TD-DFT has been successfully used to simulate UV-Vis spectra, showing good agreement with experimental results. nih.gov These calculations help assign the observed absorption bands to specific electronic transitions within the molecule, often involving the π-systems of aromatic rings and the n-orbitals of the hydrazide group.

Frontier Molecular Orbitals (FMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical indicator of a molecule's kinetic stability and chemical reactivity. epa.govepa.gov A smaller gap suggests the molecule is more polarizable and reactive. For many hydrazide analogs, the HOMO is typically localized on the hydrazone moiety and any associated aromatic rings, while the LUMO is often distributed over the carbonyl group and adjacent systems. nih.gov

Natural Bond Orbitals (NBO): NBO analysis provides a detailed picture of the bonding and charge distribution within a molecule. It examines donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals, quantifying their stabilization energy (E(2)). These interactions reveal the significance of hyperconjugation and intramolecular charge transfer. In hydrazides, significant stabilization energies are often found for the interaction between the lone pair of the nitrogen atom (nN) and the antibonding orbital of the carbonyl group (π*C=O), which confirms the delocalization of electrons across the amide group.

Table 2: Illustrative FMO and NBO Data for a Hydrazide Analog (Note: Data is illustrative and not specific to the target compound)

| Parameter | Value (eV) | Interpretation |

|---|---|---|

| HOMO Energy | -6.5 | Electron-donating ability |

| LUMO Energy | -1.5 | Electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | 5.0 | High kinetic stability |

This interactive table presents typical energy values for Frontier Molecular Orbitals and NBO stabilization energies, which are crucial for assessing the electronic stability and internal charge transfer characteristics of hydrazide compounds.

A Molecular Electrostatic Potential (MEP) map is a 3D visualization of the total electrostatic potential on the surface of a molecule. epa.gov It is an invaluable tool for identifying the electrophilic and nucleophilic sites of a molecule, predicting its interaction with biological receptors or other molecules. The map uses a color scale:

Red: Regions of most negative potential (electron-rich), typically found around electronegative atoms like oxygen and nitrogen. These are sites prone to electrophilic attack.

Blue: Regions of most positive potential (electron-poor), usually around hydrogen atoms attached to electronegative atoms. These are sites for nucleophilic attack.

Green/Yellow: Regions of neutral or intermediate potential.

For hydrazide analogs, MEP maps consistently show the most negative potential (red) around the carbonyl oxygen atom, making it a primary site for hydrogen bonding. The N-H protons typically appear as positive (blue) regions, indicating their role as hydrogen bond donors. epa.gov

Hirshfeld Surface Analysis: This technique provides a unique way to visualize and quantify intermolecular interactions within a crystal lattice. The Hirshfeld surface is generated around a molecule, and the distances from the surface to the nearest atom inside (di) and outside (de) are calculated. These are plotted on a 2D "fingerprint plot," where different types of interactions appear as distinct patterns.

Advanced Spectroscopic Characterization Techniques

Spectroscopic techniques are used to experimentally determine the structure and functional groups of a synthesized compound, serving to confirm the predictions from computational studies.

Common techniques for characterizing hydrazide derivatives include:

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is used to identify the functional groups present in a molecule. For hydrazides, characteristic absorption bands include N-H stretching (around 3200-3300 cm⁻¹), C=O stretching of the amide group (around 1640-1680 cm⁻¹), and C-N stretching.

Mass Spectrometry (MS): This technique determines the molecular weight of the compound by measuring the mass-to-charge ratio of its ions, confirming the molecular formula.

X-ray Crystallography: For compounds that can be crystallized, single-crystal X-ray diffraction provides the definitive three-dimensional structure, including precise bond lengths and angles, which can be directly compared with DFT-optimized geometries.

These advanced computational and spectroscopic methods, while discussed here in the context of hydrazide analogs, provide a complete and predictive toolkit for the full characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) for Detailed Structural Elucidation and Stereoisomerism

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of this compound in solution. Analysis of both ¹H and ¹³C NMR spectra allows for the unambiguous assignment of each atom within the molecule and can provide insights into its stereoisomerism.

In the ¹H NMR spectrum, the protons of the methoxy (B1213986) group (CH₃O-) typically appear as a sharp singlet in the upfield region, generally between 3.2 and 3.6 ppm. iucr.orgtandfonline.com The protons of the ethoxy group (-OCH₂CH₂O-) and the propane (B168953) backbone exhibit more complex splitting patterns due to spin-spin coupling with neighboring protons. The methylene (B1212753) protons adjacent to the ether oxygen atoms are expected to resonate in the range of 3.5 to 4.0 ppm, often as multiplets. rsc.org The protons of the propane moiety, including the methyl group and the methine proton, will have characteristic chemical shifts and coupling constants that are sensitive to their chemical environment. The NH and NH₂ protons of the hydrazide group are often observed as broad singlets, and their chemical shifts can vary depending on the solvent and concentration due to hydrogen bonding.

The ¹³C NMR spectrum provides complementary information, with each unique carbon atom giving a distinct signal. The carbon of the methoxy group is typically found in the 50-60 ppm range. researchgate.net The carbons of the ethoxy group and the propane backbone will have signals in the aliphatic region of the spectrum, with their exact chemical shifts influenced by the electron-withdrawing effects of the adjacent oxygen and nitrogen atoms. The carbonyl carbon of the hydrazide group is the most downfield signal, typically appearing in the range of 165-175 ppm, which is characteristic for amide-like carbons. rsc.orgresearchgate.net

Two-dimensional NMR techniques, such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), can be employed to definitively correlate the proton and carbon signals, confirming the connectivity of the molecular framework. rsc.org Furthermore, detailed analysis of coupling constants and Nuclear Overhauser Effect (NOE) data can help in determining the preferred conformation and stereochemistry of the molecule in solution.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

| CH₃-C | ~1.2 | Doublet |

| CH-C=O | ~2.5 | Multiplet |

| O-CH₂-CH₂-O | ~3.6 | Multiplet |

| CH₃-O | ~3.3 | Singlet |

| NH | Broad | Singlet |

| NH₂ | Broad | Singlet |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| C H₃-C | ~18 |

| C H-C=O | ~45 |

| O-C H₂-C H₂-O | ~68-72 |

| C H₃-O | ~59 |

| C =O | ~172 |

Fourier-Transform Infrared (FT-IR) Spectroscopy for Vibrational Analysis and Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is instrumental in identifying the functional groups present in this compound by detecting their characteristic vibrational frequencies. The FT-IR spectrum of this compound is expected to show a number of distinct absorption bands corresponding to the vibrations of its constituent parts.

The hydrazide group gives rise to several prominent peaks. The N-H stretching vibrations of the -NHNH₂ group typically appear as a series of bands in the region of 3200-3400 cm⁻¹. rsc.org The carbonyl (C=O) stretching vibration, a strong and sharp absorption, is expected in the range of 1630-1680 cm⁻¹, a region typical for amides and hydrazides. researchgate.net The N-H bending vibration can be observed around 1620-1650 cm⁻¹, sometimes overlapping with the C=O stretch.

The ether linkages (C-O-C) of the methoxyethoxy group will produce strong C-O stretching bands in the fingerprint region, typically between 1050 and 1150 cm⁻¹. redalyc.org The aliphatic C-H stretching vibrations of the propane and ethoxy groups will be visible in the 2850-3000 cm⁻¹ region. mdpi.com Bending vibrations for the CH₂ and CH₃ groups will appear in the 1350-1470 cm⁻¹ range.

By comparing the experimental spectrum with established correlation charts and data from analogous structures, a detailed vibrational assignment can be made, confirming the presence of all key functional groups within the molecule.

Table 3: Characteristic FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H (Hydrazide) | Stretching | 3200-3400 | Medium-Strong |

| C-H (Aliphatic) | Stretching | 2850-3000 | Medium-Strong |

| C=O (Hydrazide) | Stretching | 1630-1680 | Strong |

| N-H (Hydrazide) | Bending | 1620-1650 | Medium |

| C-O (Ether) | Stretching | 1050-1150 | Strong |

Mass Spectrometry (MS, HRMS, MALDI-MSI, LC-MS/MS) for Molecular Weight Determination and Derivatization Analysis

Mass spectrometry (MS) is a crucial technique for determining the molecular weight and elemental composition of this compound, as well as for analyzing its fragmentation patterns to confirm its structure.

High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, which allows for the determination of the elemental formula with high confidence. For this compound (C₆H₁₄N₂O₃), the expected monoisotopic mass is approximately 162.1004 g/mol .

The fragmentation of hydrazides in the mass spectrometer often involves cleavage of the N-N bond and the bonds adjacent to the carbonyl group. Common fragmentation pathways include the loss of the hydrazino group (-NHNH₂) or parts of the alkoxy chain. The fragmentation pattern will be unique to the structure of the molecule and can be used as a fingerprint for its identification.

Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS/MS) can be used to analyze complex mixtures and to study the fragmentation of the parent ion in more detail, providing further structural confirmation. Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry Imaging (MALDI-MSI) could potentially be used to map the distribution of the compound in a biological tissue sample, should such analysis be required.

Table 5: Predicted Key Mass Spectrometry Fragments for this compound

| m/z | Possible Fragment |

| 162 | [M]⁺ |

| 131 | [M - NHNH₂]⁺ |

| 103 | [M - CO-NHNH₂]⁺ |

| 59 | [CH₃OCH₂CH₂]⁺ |

X-ray Crystallography for Precise Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. nih.gov To perform this analysis, a single crystal of this compound of suitable quality is required.

The diffraction of X-rays by the crystal lattice provides data that can be used to calculate the electron density map of the molecule. From this map, the precise positions of all atoms (excluding hydrogens in some cases) can be determined, yielding accurate bond lengths, bond angles, and torsion angles. iucr.orgmdpi.com

For this compound, an X-ray crystal structure would reveal the conformation of the flexible methoxyethoxy chain and the geometry of the hydrazide group. It would also provide detailed information about the intermolecular interactions, such as hydrogen bonding involving the N-H and C=O groups, which dictate how the molecules pack in the crystal lattice. mdpi.com Such hydrogen bonds are known to form dimer motifs in similar hydrazide structures. iucr.org

Integrated Computational and Spectroscopic Approaches for Conformational and Stereochemical Analysis

A powerful strategy for a comprehensive understanding of this compound involves the integration of computational chemistry with experimental spectroscopic data. researchgate.netgexinonline.com Due to the flexibility of the alkoxy chain and the potential for rotation around several single bonds, this molecule can exist in multiple conformations.

Computational methods, such as Density Functional Theory (DFT), can be used to calculate the energies of different possible conformers and to predict their relative populations. tandfonline.com Theoretical calculations can also predict spectroscopic properties, such as NMR chemical shifts, FT-IR vibrational frequencies, and UV-Vis electronic transitions for each conformer. researchgate.netscielo.org.za

By comparing the computationally predicted spectra with the experimental data, a more detailed and accurate assignment of the observed spectral features can be achieved. For example, if the experimental NMR spectrum shows evidence of multiple conformers at low temperature, the computational results can help to identify the specific conformations present and their relative abundance. Similarly, comparing calculated and experimental vibrational frequencies can lead to a more precise assignment of the FT-IR spectrum.

This integrated approach provides a deeper insight into the conformational and stereochemical properties of this compound than either a purely experimental or purely computational study could achieve alone. rsc.org

Synthetic Utility and Advanced Applications in Chemical Research

Hydrazides as Versatile Building Blocks in Heterocyclic Compound Synthesis

Hydrazides are highly valued as synthons for the construction of various heterocyclic ring systems, which are prevalent in pharmaceuticals, agrochemicals, and materials science. mdpi.comnih.gov The reactivity of the hydrazide group enables its participation in cyclization and cycloaddition reactions to form stable five, six, or seven-membered rings containing one or more heteroatoms. mdpi.com

The synthesis of hydrazones, formed by the condensation of hydrazides with aldehydes or ketones, is a common initial step. mdpi.comhygeiajournal.com These hydrazone intermediates are pivotal for the subsequent synthesis of diverse heterocyclic compounds. mdpi.com For instance, hydrazides can react with dicarbonyl compounds or their equivalents to yield important heterocyclic cores such as pyrazoles, pyridazines, and 1,2,4-triazoles. enamine.net The specific reaction pathways and resulting heterocyclic systems are dictated by the choice of reactants and reaction conditions.

Key reactions involving hydrazides in heterocyclic synthesis include:

Reaction with β-dicarbonyl compounds to form pyrazoles.

Cyclization with various reagents to produce oxadiazoles, thiadiazoles, and triazoles. nih.gov

Multicomponent reactions , where hydrazides, aldehydes, and other components react in a single step to build complex heterocyclic frameworks, such as pyrano[2,3-d]pyrimidines. nih.gov

The utility of hydrazides as precursors is broad, making them indispensable tools for organic chemists in the exploration of new chemical entities. mdpi.com

| Heterocyclic System | Precursors/Reaction Type | Reference |

| Pyrazoles | Reaction with β-dicarbonyl compounds | nih.govenamine.net |

| Pyrrolones | Cyclization reactions | nih.gov |

| Oxadiazoles | Cyclization reactions | nih.gov |

| Thiadiazoles | Cyclization reactions | nih.gov |

| Triazoles | Cyclization reactions | nih.gov |

| Pyridazines | Condensation with dicarbonyls | enamine.net |

| Pyrano[2,3-d]pyrimidines | Multicomponent reactions | nih.gov |

Role in Polymer Chemistry and Functional Materials Science

In the realm of materials science, the hydrazide functional group provides a powerful tool for the synthesis and modification of polymers, leading to materials with tailored properties and functionalities.

Polymers bearing hydrazide groups, such as poly(acryloyl hydrazide), have emerged as highly versatile and reactive scaffolds for creating functional polymers. nih.govrsc.orgbirmingham.ac.uk These scaffolds can be synthesized on a large scale from commercially available starting materials, often involving the polymerization of a protected hydrazide monomer followed by deprotection. nih.govrsc.org For example, Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization can be used to produce well-defined polymers with controlled molecular weights and narrow distributions. nih.govrsc.org

The resulting hydrazide-functionalized polymers are often water-soluble, which is advantageous for biological applications and for conducting subsequent modifications in aqueous environments. nih.govresearchgate.net These polymeric scaffolds serve as a backbone onto which a wide variety of functional molecules can be attached. nih.gov This approach has been particularly successful in the preparation of glycopolymers by ligating reducing sugars directly to the poly(acryloyl hydrazide) backbone, eliminating the need for complex pre-functionalization of the carbohydrate component. nih.gov

Post-polymerization modification is a powerful strategy for introducing diverse functionalities into a polymer after its initial synthesis. utexas.edu Hydrazide-functionalized polymers are ideally suited for this approach due to the specific and efficient reactivity of the hydrazide group. nih.govresearchgate.net

The most common modification strategy involves the reaction between the polymer's pendant hydrazide groups and various aldehydes. nih.govresearchgate.netresearchgate.net This coupling reaction forms a stable hydrazone linkage and is highly efficient under both aqueous and organic conditions. nih.gov A significant advantage of this hydrazide-aldehyde chemistry is its orthogonality to many other functional groups found in biological molecules, such as hydroxyls and amines, and the fact that it produces only water as a byproduct. nih.gov

This strategy allows for the creation of polymer libraries with a wide range of functionalities by simply varying the aldehyde used in the modification step. nih.govresearchgate.net For example, poly(acryloyl hydrazide) has been successfully modified with both hydrophilic and hydrophobic aldehydes to create polymers with tailored properties for applications where in-situ screening of biological activity is required. nih.govrsc.orgbirmingham.ac.uk

Analytical Applications as Derivatization Reagents

The reactivity of the hydrazide group with carbonyl compounds has been extensively exploited in analytical chemistry, particularly in mass spectrometry, to enhance the detection and quantification of various analytes.

Many biologically important molecules, including steroids, signaling molecules, and carbohydrates, contain carbonyl (aldehyde or ketone) groups but may exhibit poor ionization efficiency in mass spectrometry. nih.gov Chemical derivatization with hydrazide-containing reagents is a widely used strategy to overcome this limitation. nih.govnih.gov

The derivatization process involves the reaction of the hydrazide with the analyte's carbonyl group to form a hydrazone. nih.gov This tagging strategy enhances detection sensitivity in several ways:

Improved Ionization: Reagents can be designed to include moieties that are easily protonated (like a tertiary amine) or carry a permanent positive charge (like a quaternary ammonium (B1175870) group, as seen in Girard's reagents T and P). nih.govresearchgate.net This "charge-tagging" dramatically increases the signal intensity of the analyte in electrospray ionization (ESI) mass spectrometry.

Enhanced Hydrophobicity: For analysis using reversed-phase liquid chromatography (LC) coupled with MS, derivatization can increase the hydrophobicity of small, polar analytes, improving their retention and separation on the LC column. nih.gov

Facilitated Structural Analysis: The fragmentation pattern of the derivatized analyte under tandem mass spectrometry (MS/MS) conditions can be influenced by the tag, often leading to predictable and structurally informative fragment ions. nih.gov

This approach is highly effective for the analysis of carbonyl-containing metabolites and has been crucial in the field of glycobiology for the sensitive analysis of oligosaccharides released from glycoproteins. nih.govnih.govresearchgate.net By reacting with the reducing end of carbohydrates, hydrazide reagents provide a means to efficiently label and analyze complex glycan structures. nih.gov

In Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry Imaging (MALDI-MSI), the spatial distribution of molecules within a tissue section is visualized. A key component of this technique is the matrix, a small organic molecule that co-crystallizes with the analyte and absorbs the laser energy to facilitate desorption and ionization.

Certain hydrazide and hydrazine (B178648) reagents have been cleverly designed to function as "reactive matrices". nih.govnih.govresearchgate.net These molecules serve a dual purpose:

On-Tissue Derivatization: They react directly with target analytes (such as aldehydes and ketones) on the surface of the tissue slice, forming a hydrazone. nih.govrsc.org

MALDI Matrix: The reagent itself possesses the necessary properties to act as a MALDI matrix, containing a UV-chromophore to absorb laser energy and an ionizable moiety to promote the generation of gas-phase ions. nih.govnih.gov

This one-step, on-tissue derivatization and analysis method improves the detectability of low-abundance or poorly ionizing carbonyl compounds. nih.govrsc.org By charge-tagging the analytes in situ, these reactive matrices enhance detection efficiency, enabling improved imaging of metabolites in tissues without the need for an additional, conventional matrix. nih.govrsc.org This technique has been successfully applied to the sensitive detection of gaseous aldehydes, steroids, and various metabolites in tissue samples. nih.govnih.govscilit.com

| Application | Reagent Type | Analyte Class | Enhancement Mechanism | Reference |

| LC-MS/MS | Hydrazides with charged groups (e.g., Girard's Reagents) | Carbonyl compounds (steroids, ketones) | Charge-tagging, improved ionization | nih.gov |

| LC-MS/MS | Hydrazine derivatives (e.g., Phenylhydrazine) | Carbohydrates (Oligosaccharides) | Improved ionization, aids structural elucidation | nih.gov |

| MALDI-MSI | Hydrazide-based reactive matrices | Aldehydes, Ketones | On-tissue derivatization, acts as matrix | nih.govrsc.org |

| MALDI-MS | Hydrazine reagents (e.g., DNPH) | Gaseous aldehydes, Steroids | In-situ derivatization and ionization | nih.govscilit.com |

Electrosynthesis and Electrochemistry Involving Hydrazides (e.g., Sulfonyl Hydrazides in C-S, C-C, C-N Bond Formation)

The field of electrosynthesis offers a green and efficient alternative to traditional chemical methods, often avoiding harsh reagents and reaction conditions. Hydrazide derivatives, particularly sulfonyl hydrazides, have emerged as versatile precursors for the electrochemical generation of reactive intermediates, leading to the formation of new carbon-sulfur (C-S), carbon-carbon (C-C), and carbon-nitrogen (C-N) bonds.

In a typical electrochemical setup, sulfonyl hydrazides can be oxidized at the anode to generate sulfonyl radicals. These highly reactive species can then participate in a variety of bond-forming reactions. For instance, the addition of a sulfonyl radical to an alkene or alkyne initiates a cascade of reactions that can result in the formation of vinyl sulfones or other functionalized organosulfur compounds. The general mechanism often involves the generation of a sulfonyl radical, its addition to a double or triple bond, and subsequent oxidation or rearrangement to yield the final product.

Although 2-(2-Methoxyethoxy)propanehydrazide is not a sulfonyl hydrazide, the fundamental principles of electrochemical activation of the N-N bond in the hydrazide group could potentially be explored. Electrochemical oxidation could lead to the formation of nitrogen-centered radicals, which could then be harnessed for C-N bond formation through cross-coupling reactions. The presence of the ether linkages in the 2-(2-methoxyethoxy)propyl group might influence the solubility and electronic properties of the molecule, potentially offering advantages in specific electrochemical systems.

Table 1: Examples of Electrochemical Reactions Involving Sulfonyl Hydrazides

| Reaction Type | Reactants | Product Type | Bond Formed | Reference |

| Sulfonylation of Alkenes | Sulfonyl hydrazide, Alkene | Vinyl sulfone | C-S | |

| Iodosulfonylation of Alkynes | Sulfonyl hydrazide, Alkyne, Iodide source | β-Iodo vinyl sulfone | C-S, C-I | |

| Oxysulfonylation of Alkenes | Sulfonyl hydrazide, Alkene | β-Ketosulfone | C-S, C-O | |

| Aminosulfonylation of Alkenes | Sulfonyl hydrazide, Alkene, Nitrogen source | β-Amino sulfone | C-S, C-N |

Strategic Intermediates in Multi-Step Organic Synthesis (e.g., for Triazolo[4,3-a]pyridine Scaffolds)

Hydrazides are crucial building blocks in heterocyclic chemistry due to their ability to participate in cyclization reactions to form stable ring systems. One prominent example is their use in the synthesis oftriazolo[4,3-a]pyridine scaffolds, which are present in numerous biologically active compounds.

The synthesis of these fused heterocyclic systems often involves the initial reaction of a hydrazide with a 2-halopyridine, typically 2-chloropyridine. This can be achieved through a palladium-catalyzed N-arylation reaction, where the terminal nitrogen of the hydrazide displaces the halogen on the pyridine (B92270) ring. Following this coupling step, the resulting intermediate undergoes an acid-catalyzed dehydrative cyclization to furnish the final triazolo[4,3-a]pyridine ring system. Microwave irradiation is often employed to facilitate this cyclization step efficiently.

Given its structure, this compound could serve as a valuable intermediate in this type of synthetic sequence. The hydrazide moiety provides the necessary nucleophilicity for the initial coupling with a 2-halopyridine, and the subsequent intramolecular cyclization would lead to the formation of a triazolo[4,3-a]pyridine substituted at the 3-position with a 1-(2-methoxyethoxy)ethyl group. The nature of this substituent, with its flexible ether chain, could modulate the physicochemical properties, such as solubility and lipophilicity, of the final heterocyclic product, which can be of significant interest in medicinal chemistry and materials science.

Alternative methods for the synthesis of triazolo[4,3-a]pyridines from hydrazide precursors include oxidative cyclization of hydrazones formed from the condensation of a hydrazide with an aldehyde. In this approach, this compound could first be condensed with pyridine-2-carbaldehyde to form the corresponding hydrazone, which would then undergo cyclization upon treatment with an oxidizing agent.

Table 2: Methods for the Synthesis ofTriazolo[4,3-a]pyridines from Hydrazides

| Step 1 | Step 2 | Key Reagents/Conditions | Reference |

| Palladium-catalyzed N-arylation of hydrazide with 2-chloropyridine | Dehydrative cyclization | Pd catalyst, ligand, base; Acetic acid, microwave | |

| Condensation of 2-hydrazinopyridine with an aldehyde | Oxidative cyclization | Acid or base catalyst; Oxidizing agent (e.g., NCS) |

Future Research Directions and Emerging Trends

Development of Novel and Sustainable Synthetic Methodologies for Propanehydrazides

The future of chemical synthesis is intrinsically linked to the principles of green chemistry, which prioritize the reduction of waste, the use of less hazardous substances, and energy efficiency. For propanehydrazides such as 2-(2-methoxyethoxy)propanehydrazide, a key area of future research will be the development of synthetic routes that are not only efficient but also environmentally benign.

Current research in the broader field of hydrazide synthesis points towards several promising directions. One such trend is the use of organocatalysts, like L-proline, to facilitate the synthesis of hydrazide derivatives. mdpi.com These methods often offer high yields, shorter reaction times, and are performed under milder conditions compared to traditional synthetic protocols. mdpi.com Investigating the applicability of such organocatalytic systems to the synthesis of this compound from its corresponding ester or carboxylic acid could lead to more sustainable production methods.

Another significant advancement is the adoption of solid-phase synthesis techniques. iris-biotech.denih.goviris-biotech.deiris-biotech.de This approach, which involves attaching the reacting molecules to a solid support, simplifies purification processes and allows for the use of greener solvents. iris-biotech.denih.goviris-biotech.deiris-biotech.de Exploring the solid-phase synthesis of this compound could not only enhance the efficiency of its production but also minimize the use of volatile and hazardous organic solvents. iris-biotech.denih.goviris-biotech.deiris-biotech.de

Future research in this area could focus on:

The design and screening of novel, biodegradable catalysts for the amidation of 2-(2-methoxyethoxy)propanoic acid or its esters.

The development of flow chemistry processes for the continuous and scalable synthesis of this compound, which can offer improved safety and control over reaction parameters.

The utilization of alternative energy sources, such as microwave or ultrasound irradiation, to accelerate reaction rates and reduce energy consumption in the synthesis process.

Exploration of Undiscovered Catalytic Applications for Hydrazide-Based Systems

The hydrazide functional group is a versatile component in the design of catalysts. The presence of both a nucleophilic nitrogen and a carbonyl group allows for a range of interactions with substrates and metal centers. While the catalytic potential of this compound itself has not been explored, the broader class of hydrazide derivatives has shown promise in various catalytic applications.

One emerging area is the use of hydrazides in transfer hydrogenation reactions. researchgate.netresearchgate.net In these processes, hydrazine (B178648) or its derivatives serve as a source of hydrogen to reduce other functional groups, often with high selectivity. researchgate.netresearchgate.net Future studies could investigate the ability of this compound, or metal complexes derived from it, to catalyze the transfer hydrogenation of nitro compounds, alkenes, or carbonyls. researchgate.netresearchgate.net The ether linkage in its structure might influence its solubility and coordination properties, potentially leading to unique catalytic activities.

Furthermore, cyclic hydrazides have been identified as effective organocatalysts for a variety of transformations, including Cope rearrangements and Diels-Alder reactions. univie.ac.at This raises the intriguing possibility of designing and synthesizing novel cyclic derivatives of this compound that could function as organocatalysts. The methoxyethoxy side chain could be leveraged to tune the catalyst's solubility and steric environment, thereby influencing its efficiency and selectivity.

Prospective research in this domain could include:

The synthesis and characterization of transition metal complexes of this compound and their evaluation as catalysts in cross-coupling reactions or oxidation catalysis.

The investigation of this compound as a ligand for the stabilization of catalytically active nanoparticles. researchgate.net

The exploration of its potential as a precursor for the synthesis of novel chiral hydrazide catalysts for asymmetric synthesis.

Advanced Computational Modeling for Predictive Reactivity and Rational Design of Propanehydrazide Derivatives

In recent years, computational chemistry has become an indispensable tool in the design and discovery of new molecules with desired properties. For a relatively unexplored compound like this compound, computational modeling offers a powerful approach to predict its behavior and guide experimental efforts.

Density Functional Theory (DFT) calculations can be employed to investigate the electronic structure, conformational preferences, and reactivity of this compound. acs.org Such studies can provide insights into the N-N bond dissociation enthalpy, which is a critical parameter for understanding its potential as a radical initiator or in other chemical transformations. acs.org Furthermore, computational methods can be used to predict its spectroscopic properties, aiding in its characterization.

Molecular docking and absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiling are other computational tools that could be applied to predict the biological activity and drug-like properties of derivatives of this compound. nih.govrsc.orgnih.gov By screening virtual libraries of its derivatives against various biological targets, researchers can identify promising candidates for further experimental investigation. nih.govrsc.org This rational design approach can significantly accelerate the discovery of new therapeutic agents. nih.gov

Future computational studies could focus on:

The systematic in silico screening of this compound derivatives for their potential as enzyme inhibitors or receptor ligands. rsc.orgnih.gov

The use of molecular dynamics simulations to understand the interactions of this molecule with solvents, surfaces, or biological macromolecules.

The development of quantitative structure-activity relationship (QSAR) models to correlate the structural features of propanehydrazide derivatives with their observed chemical or biological activities.

Integration of this compound into Novel Chemical Scaffolds for Diverse Research Applications

The hydrazide moiety is a valuable building block in synthetic chemistry, serving as a precursor for a wide array of heterocyclic compounds and as a handle for bioconjugation. mdpi.commdpi.comnih.gov The integration of this compound into novel and more complex chemical scaffolds is a promising avenue for creating new materials and bioactive molecules.

The reaction of the hydrazide group with aldehydes and ketones to form hydrazones is a robust and efficient transformation that can be used to link this compound to other molecules. nih.govmdpi.com This "hydrazone ligation" is widely used in medicinal chemistry and materials science to create complex architectures. nih.gov The methoxyethoxy side chain of the molecule could impart favorable solubility properties to the resulting conjugates.

Furthermore, hydrazides are known precursors to a variety of five- and six-membered heterocyclic rings, such as pyrazoles, oxadiazoles, and triazoles. mdpi.comnih.gov These heterocyclic systems are prevalent in pharmaceuticals, agrochemicals, and functional materials. mdpi.commdpi.comnih.gov By using this compound as a starting material, novel heterocyclic compounds bearing the unique methoxyethoxypropyl substituent can be synthesized and their properties explored. The nature of this substituent could influence the physical and biological properties of the resulting heterocycles.

Future research in this area could involve:

The synthesis of a diverse library of hydrazone derivatives of this compound and the evaluation of their biological activities. nih.govnih.govmdpi.comacs.org

The development of novel synthetic routes to heterocyclic compounds, such as pyrazoles and oxadiazoles, using this compound as a key building block. mdpi.comnih.gov

The incorporation of this molecule into polymers or onto surfaces to create new functional materials with tailored properties. rsc.org

Q & A

Q. What computational methods predict the compound’s reactivity and binding affinity?

- Methodological Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Molecular docking (AutoDock Vina) models interactions with target proteins (e.g., kinases) using crystal structures from the PDB .

Methodological Challenges and Data Interpretation

Q. How are byproducts characterized during scale-up synthesis?

- Methodological Answer : LC-MS/MS identifies byproducts via fragmentation patterns. Scale-up reactions use inline IR spectroscopy to monitor intermediate formation dynamically. Process Analytical Technology (PAT) tools ensure reproducibility .

Q. What experimental designs mitigate hygroscopicity issues in the compound?

Q. How do substituents on the propanehydrazide core influence physicochemical properties?

Q. What advanced spectroscopic techniques elucidate tautomeric equilibria?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.